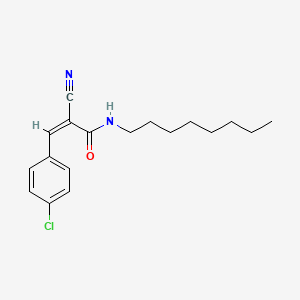
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. The compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. However, CP-47,497 is more potent than THC and has been found to have a higher affinity for cannabinoid receptors.
Mecanismo De Acción
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and mood. The compound binds to cannabinoid receptors, particularly CB1 receptors, which are primarily found in the central nervous system. This binding activates the receptors, leading to a cascade of signaling events that ultimately result in the compound's therapeutic effects.
Biochemical and Physiological Effects
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide has been found to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. The compound has also been found to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide has several advantages in laboratory experiments, including its high potency and selectivity for cannabinoid receptors. However, the compound's synthetic nature may limit its use in some experiments, as it may not accurately reflect the effects of natural cannabinoids found in cannabis.
Direcciones Futuras
There are several future directions for research on (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide, including its potential use in the treatment of various conditions, such as pain, inflammation, and neurological disorders. Further research is also needed to better understand the compound's mechanism of action and potential side effects. Additionally, research on the use of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide in combination with other compounds may lead to the development of more effective therapies for various conditions.
Métodos De Síntesis
The synthesis of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with octylmagnesium bromide to form 4-octylbenzonitrile. The resulting compound is then reacted with 3-chloropropionyl chloride to form 3-(4-chlorophenyl)-2-cyano-N-octylprop-2-enamide, which is the precursor to (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide. The final step involves the isomerization of the precursor compound to form (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. The compound has been found to have analgesic and anti-inflammatory effects, which may be useful in the treatment of various conditions, including arthritis, multiple sclerosis, and neuropathic pain.
Propiedades
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-cyano-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-12-21-18(22)16(14-20)13-15-8-10-17(19)11-9-15/h8-11,13H,2-7,12H2,1H3,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJPHHFVBPMDCX-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)
![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)
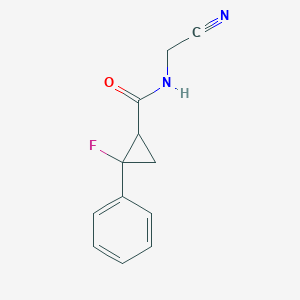
![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)
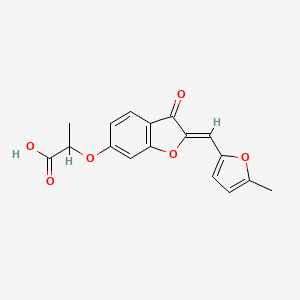
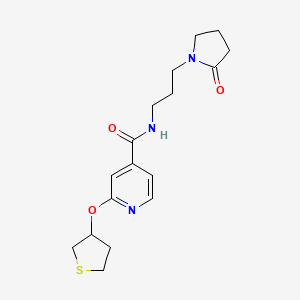
![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)
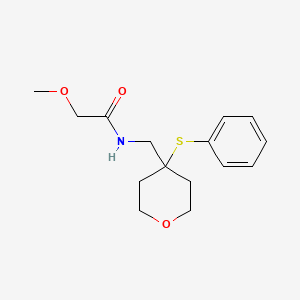
![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)

